methyl 4-bromo-5-iodothiophene-2-carboxylate

Overview

Description

Methyl 4-bromo-5-iodothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom, and they are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-iodothiophene-2-carboxylate typically involves the halogenation of thiophene derivatives. One common method is the bromination and iodination of methyl thiophene-2-carboxylate. The reaction conditions often include the use of bromine and iodine in the presence of a suitable catalyst or under specific temperature conditions to ensure selective halogenation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-iodothiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases or acids to facilitate the reaction.

Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura and Stille coupling reactions, with conditions including the presence of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

Methyl 4-bromo-5-iodothiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-bromo-2-thiophenecarboxylate: Lacks the iodine substituent, which may affect its reactivity and applications.

Methyl 5-iodo-2-thiophenecarboxylate:

Methyl 4-chloro-5-iodothiophene-2-carboxylate: Chlorine substituent instead of bromine, which can influence its reactivity and interactions.

Uniqueness

The combination of these halogens can lead to unique electronic properties and interactions with other molecules, making it a valuable compound for research and development .

Biological Activity

Methyl 4-bromo-5-iodothiophene-2-carboxylate (MBITC) is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of MBITC, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

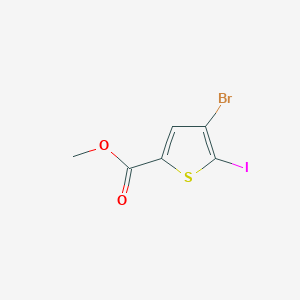

MBITC is characterized by the presence of both bromine and iodine atoms, which are known to influence its reactivity and biological interactions. The structure can be represented as follows:

Key Features:

- Bromine and Iodine Atoms: Enhance binding affinity to biological targets.

- Thiophene Ring: Provides a stable framework for further modifications.

The biological activity of MBITC is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (bromine and iodine) enhance the compound's affinity for these targets, potentially leading to inhibition or modulation of specific biological pathways.

- Enzyme Interaction: MBITC derivatives have been shown to interact with cyclooxygenases (COX), which are crucial in inflammatory pathways. The presence of heavy atoms like bromine and iodine can improve the binding characteristics of inhibitors targeting these enzymes .

- Antimicrobial Activity: Research indicates that thiophene derivatives, including MBITC, exhibit antimicrobial properties against various pathogens. For example, studies have reported that similar compounds demonstrate effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis .

Biological Activity Data

A summary table below outlines the biological activities associated with MBITC and its derivatives based on recent studies:

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the in vitro efficacy of MBITC against Mycobacterium tuberculosis, reporting a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 µM. This suggests that MBITC could serve as a lead compound for developing new antitubercular agents . -

COX Inhibition Studies:

Research focused on the interaction of MBITC with COX enzymes revealed that its derivatives could selectively inhibit COX-2 over COX-1, which is significant for reducing side effects associated with non-selective NSAIDs . -

Pharmacokinetic Profiling:

In vivo studies indicated favorable pharmacokinetic properties for certain MBITC derivatives, highlighting their potential for oral bioavailability and therapeutic use .

Properties

IUPAC Name |

methyl 4-bromo-5-iodothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZOQOKZRYBPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.